2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
Overview
Description
“2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride” is a chemical compound used in various chemical reactions . It is also used in the deoxyfluorination of phenols .
Molecular Structure Analysis
The molecular formula of this compound is C27H36Cl2N2 and it has a molecular weight of 459.49 .Chemical Reactions Analysis
This compound is used in the deoxyfluorination of phenols . It has been used in conjunction with other compounds to incorporate the [18F]fluoride radiolabel site specifically into polypeptides for use with positron emission tomography (PET) imaging in the study of various biological applications .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive . The melting point is 278 °C (dec.) (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Features : 2-Chloro-1,3,2-diazaphospholidines are used in the synthesis of 2-Diphenylphosphanyl-1,3,2-diazaphospholidines via metathesis, showing potential for P–P bond activation reactions due to observed bond lengthening in the compounds (Puntigam et al., 2011).
Reactivity and Functionalization
- Formation of Diazaborolines : The reaction of N,N'-Bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene with dichlorophenylborane, creating 2-phenyl-4-chloro-1,3,2-diazaboroline, opens avenues for the C-functionalization of 1,3,2-diazaborolines (Giziroğlu et al., 2008).
Catalytic Applications
- Use in Asymmetric Catalysis : A family of chiral bis(1,3,2-diazaphospholidines) has been developed for application in asymmetric catalysis, showing high enantioselectivity and regioselectivity in hydrogenation and hydroformylation reactions (Arribas et al., 2013).
Potential Biological Activity
- Prospective Biological Activity : 1,3,2-diazaphospholidine derivatives, including 2-chloro variants, have shown potential biological activities, such as anti-HIV properties and antineoplastic effects (Gholivand et al., 2009).
Phosphorylation and Ligand Formation
- Phosphonylating Agents : 2-[Bis(trimethylsilyl)amido]-1,3.2-diazaphospholidine demonstrates its use as a phosphonylating agent, shown by its reaction with aldehydes (Sum & Kee, 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38ClN2P/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(30(28)27)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQIZBBMCFUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(P2Cl)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479503 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | |
CAS RN |
314730-65-9 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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